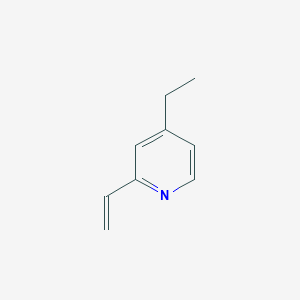

4-Ethyl-2-vinylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-ethenyl-4-ethylpyridine |

InChI |

InChI=1S/C9H11N/c1-3-8-5-6-10-9(4-2)7-8/h4-7H,2-3H2,1H3 |

InChI Key |

OHAHNWHDCLIFSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2 Vinylpyridine

Direct Synthetic Routes to 4-Ethyl-2-vinylpyridine

The most established methods for synthesizing substituted vinylpyridines involve multi-step processes starting from readily available precursors. These routes are designed to build the final molecule in a linear sequence, incorporating the ethyl and vinyl groups onto the pyridine (B92270) ring.

Catalytic Approaches in Substituted Vinylpyridine Synthesis

Catalysis is fundamental to the synthesis of pyridine bases. Transition metal complexes, particularly those involving cobalt, are known to catalyze the cyclization reactions of acetylenes with nitriles to form substituted pyridines. arkat-usa.org While not a direct route to this compound from acyclic precursors, these methods underpin the broader field of pyridine synthesis.

More specifically, in the context of vinylpyridine production, catalysts are crucial for the dehydration step. The reaction to convert the intermediate alcohol into the vinyl group is typically performed under the action of a catalyst at elevated temperatures. google.com Acid catalysts are often employed in "one-step" processes where condensation and dehydration occur concurrently. google.com

Multi-step Organic Synthesis Strategies Utilizing Pyridine Precursors

The primary industrial synthesis of vinylpyridines, such as 2-vinylpyridine (B74390), involves the condensation of a corresponding picoline (methylpyridine) with formaldehyde (B43269), followed by the dehydration of the resulting alcohol intermediate. google.comwikipedia.org By analogy, a direct and practical route to this compound employs 4-ethyl-2-picoline as the starting material.

The process unfolds in two main stages:

Condensation: 4-ethyl-2-picoline is reacted with formaldehyde. This reaction forms the intermediate alcohol, 2-(4-ethylpyridin-2-yl)ethanol.

Dehydration: The intermediate alcohol is then dehydrated to yield the final product, this compound. This step often requires heating under reduced pressure in the presence of a base like sodium hydroxide (B78521) and a polymerization inhibitor. wikipedia.org A patent describes a similar process for 4-vinylpyridine (B31050), where 4-picoline and paraformaldehyde react at 105-110°C, followed by a catalyzed dehydration step. google.com

This strategy is advantageous as it builds upon the well-established and scalable production methods for other vinylpyridines.

Regioselective Functionalization Techniques for Pyridine Rings

An alternative to linear synthesis is the stepwise functionalization of the pyridine ring. This approach relies on modern organic chemistry techniques that allow for the precise introduction of substituents at specific positions (regioselectivity), which is a significant challenge due to the electronic properties of the pyridine ring. nih.gov

Introduction of Vinyl Substituents

Introducing a vinyl group at the C2 position of a pyridine ring that already contains an ethyl group at C4 can be achieved through several methods.

Condensation of a Methyl Group: If starting with 4-ethyl-2-picoline, the C2-methyl group can be activated and reacted with formaldehyde to form an alcohol, which is then dehydrated to the vinyl group, as described in section 2.1.2. wikipedia.org

Cross-Coupling Reactions: A powerful method for forming carbon-carbon bonds is the Suzuki-Miyaura coupling. This would involve reacting a 2-halopyridine (e.g., 2-bromo-4-ethylpyridine) with a vinylboronic acid or its ester in the presence of a palladium catalyst. chemicalbook.com This approach offers high regioselectivity. A similar synthesis for 4-vinylpyridine from 4-bromopyridine (B75155) hydrochloride and a vinylboronic acid ester using a palladium catalyst reports a 55.55% yield. chemicalbook.com

| Method | Precursor | Key Reagents | Catalyst | General Notes |

|---|---|---|---|---|

| Condensation/Dehydration | 4-Ethyl-2-picoline | Formaldehyde, Base (e.g., NaOH) | None (thermal/base-mediated) | Follows established industrial vinylpyridine synthesis. google.comwikipedia.org |

| Suzuki-Miyaura Coupling | 2-Bromo-4-ethylpyridine | Vinylboronic acid or ester, Base (e.g., K₂CO₃) | Palladium complex (e.g., Pd(PPh₃)₄) | High regioselectivity and functional group tolerance. chemicalbook.com |

Introduction of Alkyl (Ethyl) Substituents

The introduction of an ethyl group at the C4 position of a pyridine ring, such as on 2-vinylpyridine, has been a longstanding challenge but is now feasible through modern C-H functionalization techniques. nih.gov

Minisci-type Alkylation: The Minisci reaction involves the addition of a radical to an electron-deficient heterocycle. To achieve C4 selectivity on pyridine, a removable blocking group can be attached to the nitrogen atom. A maleate-derived blocking group has been shown to enable highly selective C4-alkylation. nih.govacs.org The process involves reacting the blocked pyridine with a source of ethyl radicals (e.g., from a carboxylic acid precursor) under radical-generating conditions. nih.gov

Mechanochemical Alkylation: A sustainable approach uses mechanochemistry (ball-milling) to activate magnesium metal. organic-chemistry.org This activated magnesium mediates the direct C4-H alkylation of pyridines with alkyl halides (e.g., ethyl iodide or bromide), offering excellent regioselectivity without the need for transition-metal catalysts. organic-chemistry.org

Boron-Mediated Alkylation: Coordination of a triborane (B₃H₇) unit to the pyridine nitrogen activates the ring for nucleophilic attack. This has been used to introduce alkyl groups specifically at the C4 position via the addition of Grignard reagents followed by oxidation. rsc.org

| Method | Key Reagents/Mediators | Alkyl Source | Selectivity | Key Advantages |

|---|---|---|---|---|

| Minisci Alkylation with Blocking Group | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | Carboxylic Acid | C4 | Operationally simple, scalable, avoids pre-functionalization. nih.govacs.org |

| Mechanochemical C-H Alkylation | Magnesium(0) metal (ball-milled) | Alkyl Halide | C4 | Sustainable, avoids transition metals and dry solvents. organic-chemistry.org |

| Triborane-Mediated Alkylation | Triborane (B₃H₇), Oxidant (e.g., chloranil) | Grignard Reagent | C4 | Excellent regioselectivity under mild conditions. rsc.org |

Novel Synthetic Pathways and Sustainable Chemical Practices

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of this compound synthesis, several green practices can be incorporated.

Recyclable Catalysts: The use of polymer-supported catalysts, such as poly(4-vinylpyridine)-supported copper iodide, offers a green and efficient alternative. academie-sciences.fr These heterogeneous catalysts can be easily recovered by simple filtration and reused for multiple reaction cycles without significant loss of activity, reducing waste and cost. academie-sciences.frsciensage.info

Mechanochemistry: As mentioned for C4-alkylation, mechanochemical methods that use mechanical force to induce chemical reactions can significantly reduce or eliminate the need for solvents, making processes more sustainable. organic-chemistry.org

Photocatalyst-Free Reactions: The development of reactions that proceed under visible light without the need for a dedicated photocatalyst represents another advance. Such methods have been applied to the C4-functionalization of pyridines, offering a milder and more energy-efficient pathway. organic-chemistry.org

These novel approaches, focused on sustainability and efficiency, are poised to redefine the synthetic routes toward complex molecules like this compound.

Polymerization Science of 4 Ethyl 2 Vinylpyridine

Fundamental Polymerization Mechanisms of 4-Ethyl-2-vinylpyridine Monomer

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization (FRP) is a fundamental process for producing polymers from vinyl monomers. The mechanism proceeds through three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically through thermal decomposition. These primary radicals then react with a monomer molecule to form a chain-initiating species.

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly increasing the chain length. This step is the primary chain-growth phase.

Termination: The growth of a polymer chain is halted when two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer chain. uomustansiriyah.edu.iq

Post-Polymerization Modification Strategies for Poly(this compound)

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific research focused on the post-polymerization modification of poly(this compound). While extensive research exists for the modification of closely related polymers, such as poly(4-vinylpyridine) and poly(2-vinylpyridine), these findings are not directly applicable to poly(this compound) due to potential differences in reactivity and steric hindrance imparted by the ethyl group at the 4-position of the pyridine (B92270) ring.

The pyridine moiety in the repeating units of poly(this compound) theoretically offers a reactive site for various chemical transformations. Potential modification strategies, analogous to those performed on other polyvinylpyridines, could include:

Quaternization: The nitrogen atom on the pyridine ring could potentially be alkylated to form polycationic polymers. This reaction typically involves treating the polymer with an alkyl halide. The degree of quaternization could theoretically be controlled by adjusting the reaction conditions and the stoichiometry of the reagents.

N-oxide Formation: Oxidation of the pyridine nitrogen could lead to the formation of N-oxide functionalities along the polymer chain.

Complexation with Metal Ions: The lone pair of electrons on the pyridine nitrogen atom could be utilized for coordination with various metal ions, leading to the formation of polymer-metal complexes.

However, it is crucial to reiterate that these are hypothetical strategies based on the known chemistry of the pyridine functional group and related polymers. Without specific experimental data for poly(this compound), any discussion of reaction conditions, efficiency, or the properties of the resulting modified polymers would be speculative.

The lack of dedicated research in this area presents an opportunity for future investigations to explore the functionalization of poly(this compound) and to characterize the properties of the resulting novel polymeric materials. Such studies would be essential to determine if this polymer can be a viable substrate for creating materials with tailored properties for various applications.

Table of Research Findings on Post-Polymerization Modification of Poly(this compound)

| Modification Strategy | Reagents | Reaction Conditions | Resulting Polymer Properties | Citation |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

As indicated in the table, no specific research findings on the post-polymerization modification of poly(this compound) were identified during the literature search conducted for this article.

Coordination Chemistry and Catalytic Applications of 4 Ethyl 2 Vinylpyridine

4-Ethyl-2-vinylpyridine as a Ligand in Transition Metal Complexes

Synthesis and Spectroscopic Characterization of Metal-4-Ethyl-2-vinylpyridine Complexes

The synthesis of transition metal complexes incorporating this compound as a ligand is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The specific synthetic conditions, such as temperature and reaction time, can be adjusted to optimize the yield and purity of the resulting complex. For instance, the synthesis of a poly(4-vinylpyridine) supported palladium(II) complex involves mixing poly(4-vinylpyridine) with a palladium(II) Schiff base complex in ethyl acetate (B1210297) and stirring the mixture for 72 hours at room temperature. scispace.com

A variety of analytical techniques are employed to characterize the resulting metal-4-ethyl-2-vinylpyridine complexes. These methods provide crucial information about the structure, composition, and bonding within the complex.

Spectroscopic techniques are fundamental in the characterization of these complexes:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination of the this compound ligand to the metal center. researchgate.net Changes in the vibrational frequencies of the pyridine (B92270) ring and the vinyl group upon coordination provide evidence of complex formation. For example, in a supported palladium(II) complex, characteristic bands for ν(C=N), v(N-H), and ν(C=C) are observed. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. acs.org Chemical shift changes of the protons and carbons of the ligand upon coordination can indicate the binding mode and the electronic environment of the ligand. scielo.org.mx

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion.

Other important characterization techniques include:

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This technique is used to determine the metal content in the synthesized complexes. scispace.com

The following table summarizes the key characterization techniques and the type of information they provide for metal-4-ethyl-2-vinylpyridine complexes.

| Technique | Information Provided |

| Fourier Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. scispace.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation in solution, information on ligand binding mode. acs.orgscielo.org.mx |

| UV-Visible Spectroscopy | Electronic transitions and coordination environment. |

| X-ray Diffraction (XRD) | Solid-state structure, bond lengths, and bond angles. scispace.com |

| Thermogravimetric Analysis (TGA) | Thermal stability of the complex. researchgate.net |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Determination of metal content. scispace.com |

Analysis of Coordination Modes and Ligand Field Effects

This compound exhibits versatility as a ligand, capable of coordinating to metal centers in several different ways. The specific coordination mode is influenced by factors such as the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. The most common coordination modes involve the nitrogen atom of the pyridine ring and the π-system of the vinyl group. csic.es

The primary coordination modes observed for vinylpyridine ligands are:

η²-Olefin Coordination: The vinyl group coordinates to the metal center, with the pyridine nitrogen remaining uncoordinated. csic.es

κ-N,η²-Chelation: Both the pyridine nitrogen and the vinyl group coordinate to the same metal center, forming a stable chelate ring. csic.es

Bridging Ligand: The ligand can bridge two metal centers, with the nitrogen coordinating to one metal and the vinyl group to another. csic.es

Monocoordination via Nitrogen: In some instances, only the nitrogen atom of the pyridine ring coordinates to the metal. csic.es

The coordination of this compound to a metal center induces ligand field effects, which describe the interaction between the metal d-orbitals and the ligand orbitals. acs.org These effects influence the electronic and magnetic properties of the complex. The splitting of the d-orbitals is sensitive to the geometry of the coordination polyhedron and the nature of the donor atoms. acs.org The strength of the ligand field can impact the catalytic activity of the complex by modifying the electronic properties of the metal center.

The table below outlines the different coordination modes of vinylpyridine ligands.

| Coordination Mode | Description |

| η²-Olefin | The vinyl group is coordinated to the metal. csic.es |

| κ-N,η²-Chelate | Both the nitrogen and the vinyl group are coordinated to the same metal. csic.es |

| Bridging | The ligand connects two different metal centers. csic.es |

| κ-N | Only the pyridine nitrogen is coordinated to the metal. csic.es |

Influence of Ethyl and Vinyl Substituents on Electronic and Steric Properties of Ligand-Metal Interactions

The ethyl and vinyl substituents on the pyridine ring of this compound play a crucial role in modulating the electronic and steric properties of the ligand, which in turn affects its interaction with metal centers.

Steric Effects: The ethyl group introduces a moderate amount of steric bulk. This steric hindrance can influence the coordination geometry around the metal center and may limit the number of ligands that can coordinate. The vinyl group also contributes to the steric profile of the ligand. The orientation of these substituents can create specific pockets around the metal center, which can be exploited to control the selectivity of catalytic reactions. For instance, bulky substituents can stabilize unusual geometries and reduce catalytic activity by blocking substrate access to the metal center.

The interplay of these electronic and steric effects is critical in designing metal complexes with specific catalytic properties. By modifying the substituents on the pyridine ring, it is possible to fine-tune the reactivity and selectivity of the resulting catalyst. rsc.org

Catalytic Applications Mediated by this compound-Derived Complexes

Homogeneous Catalysis Utilizing Metal-4-Ethyl-2-vinylpyridine Systems

Complexes of this compound with transition metals have shown significant promise in homogeneous catalysis. chimia.ch These systems are particularly effective in reactions where the ligand can influence the chemo- and regioselectivity of the transformation. A notable example is the hydroformylation of 4-vinylpyridine (B31050) itself, catalyzed by rhodium complexes. researchgate.net

In the rhodium-catalyzed hydroformylation of 4-vinylpyridine, the addition of phosphine (B1218219) co-ligands dramatically alters the chemoselectivity, favoring the formation of oxo-aldehydes in high yields. researchgate.net The electronic properties of the phosphine ligand influence the polarization of the Rh-C bond in the alkyl-metal intermediate, which in turn directs the migratory insertion of carbon monoxide. researchgate.net The electron-withdrawing character of the pyridine ring in 4-vinylpyridine promotes the formation of the branched alkyl-metal intermediate, leading to a high regioselectivity for the branched aldehyde isomer. researchgate.net

The following table presents data from the hydroformylation of 4-vinylpyridine catalyzed by a Rh₄(CO)₁₂/PPh₃ system, demonstrating the high conversion and selectivity for the branched aldehyde.

| Run | P/Rh | T (°C) | t (h) | Conv. (%) | Aldehydes (%) | Branched/Linear Ratio |

| 1 | 2 | 80 | 0.5 | 100 | 95 | 98/2 |

| 2 | 4 | 80 | 0.5 | 100 | 96 | 98/2 |

| 3 | 10 | 80 | 1 | 100 | 94 | 97/3 |

| 4 | 20 | 100 | 1 | 100 | 92 | 96/4 |

| Reaction conditions: substrate = 9.5 mmol; substrate/Rh (molar ratio) = 1000:1; solvent = toluene (B28343) (10 ml); p(CO) = p(H₂) = 40 atm. | ||||||

| Data sourced from a study on the hydroformylation of 4-vinylpyridine. researchgate.net |

These results highlight the potential of metal-4-ethyl-2-vinylpyridine systems in controlling complex organic transformations. The ability to tune the electronic and steric environment around the metal center through ligand design is a key advantage of this catalytic approach.

Development of Heterogeneous Catalysts Incorporating Poly(this compound)

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant research has focused on the development of heterogeneous catalysts by immobilizing this compound-based systems onto solid supports. Poly(4-vinylpyridine), a polymer derived from a related monomer, is a commonly used support material due to its ability to coordinate with metal ions through the pyridine nitrogen atoms. researchgate.net

These polymer-supported catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and improved stability. mdpi.com The immobilization can be achieved by various methods, such as the direct coordination of a metal complex to the polymer or the in-situ formation of metal nanoparticles within the polymer matrix.

For example, palladium nanoparticles have been supported on poly(4-vinylpyridine) for use in cross-coupling reactions. researchgate.net In some cases, the polymer support can also act as a poison for leached metal species, helping to distinguish between true heterogeneous catalysis and catalysis by dissolved metal species. researchgate.net Furthermore, Fe(III) ions supported on polyvinylpyridine grafted onto chitosan (B1678972) have been utilized as a heterogeneous catalytic system for C–H bond activation. mdpi.com

The development of these heterogeneous catalysts often involves the use of advanced materials such as magnetic nanoparticles, which allow for easy separation of the catalyst using an external magnetic field. mdpi.comrsc.org For instance, poly(4-vinylpyridine)-coated magnetic nanoparticles have been used to support copper catalysts for cycloaddition reactions. mdpi.com

The following table provides examples of heterogeneous catalysts incorporating poly(4-vinylpyridine) and their applications.

| Catalyst System | Support Material | Metal | Catalytic Application | Reference |

| Pd nanoparticles | Poly(4-vinylpyridine) | Pd | Heck reaction | researchgate.net |

| Ru complex | Poly(4-vinylpyridine)-functionalized CNTs | Ru | Selective oxidation of HMF to DFF | rsc.org |

| Cu catalyst | Poly(4-vinylpyridine)-coated magnetic nanoparticles | Cu | Cycloaddition reactions | mdpi.com |

| Fe(III) catalyst | Polyvinylpyridine grafted chitosan | Fe | C-H bond activation | mdpi.com |

| Pd(II) complex | Poly(4-vinylpyridine) | Pd | Carbon-carbon bond formation | scispace.com |

The design of these materials focuses on creating stable and highly active catalysts that can be easily recovered and reused, contributing to more sustainable chemical processes.

Rational Ligand Design for Enhanced Catalytic Activity and Selectivity in Organic Transformations

Rational ligand design is a key strategy in modern catalysis, aiming to fine-tune the performance of metal-based catalysts by systematically modifying the structure of their coordinating ligands. tum.de In the context of this compound, the pyridine ring acts as the primary binding site for a metal catalyst. The electronic and steric properties of this ring can be modulated to enhance catalytic activity and selectivity for specific organic reactions. tum.denih.gov

The design of catalysts often involves immobilizing metal complexes onto a solid support to combine the advantages of homogeneous and heterogeneous catalysis. Polymers derived from vinylpyridines, such as poly(4-vinylpyridine), are excellent supports due to their stability, ease of functionalization, and compatibility with a wide range of solvents. researchgate.netacademie-sciences.fr The vinyl group of this compound enables its copolymerization to form a solid matrix, effectively anchoring the catalytically active metal centers via the pyridine nitrogen. scientific.net This immobilization prevents the leaching of the metal catalyst, allows for easy separation from the reaction mixture, and enhances reusability. academie-sciences.fracademie-sciences.fr

For instance, copper(I) iodide supported on poly(4-vinylpyridine) has been shown to be an efficient and recyclable catalyst for the Pechmann reaction to synthesize coumarin (B35378) derivatives under solvent-free conditions. academie-sciences.fracademie-sciences.fr The catalyst can be recovered by simple filtration and reused for multiple consecutive runs without a significant loss in efficiency. academie-sciences.fr Similarly, cobalt complexes with poly(4-vinylpyridine-co-divinylbenzene) have demonstrated catalytic activity in the oxidation of cyclohexane. scientific.net The coordination of the pyridine nitrogen to the cobalt center is crucial for the catalytic performance. scientific.net

The table below summarizes examples of catalytic systems utilizing the vinylpyridine motif.

| Catalytic System | Metal Center | Organic Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine)-supported Copper Iodide | Copper(I) | Pechmann reaction (Coumarin synthesis) | Efficient, recyclable catalyst under solvent-free conditions; reusable for up to eight runs with low leaching. | academie-sciences.fracademie-sciences.fr |

| Poly(4-vinylpyridine-co-divinylbenzene)-Co(II) Complex | Cobalt(II) | Cyclohexane oxidation | Demonstrated interesting catalytic activity; increasing Co(II) content lowers the initiation temperature. | scientific.net |

| Polyvinylpyridine/Manganese Complexes | Manganese(II) | Oxidation of alkanes, alcohols, olefins | Effective catalysts for various oxidation reactions, activating C-H bonds. | researchgate.net |

Ion-Imprinting Polymer (IIP) Materials Featuring this compound Units

Ion-imprinted polymers (IIPs) are a class of materials engineered to have cavities with high affinity and selectivity for a specific target ion. bibliotekanauki.plmdpi.com The synthesis process involves the polymerization of functional monomers and a cross-linker around a template ion. mdpi.com After polymerization, the template ion is removed, leaving behind recognition sites that are complementary in size, shape, and coordination geometry to the target ion. bibliotekanauki.pl

Vinylpyridine derivatives, including this compound, are highly effective functional monomers for creating IIPs. mdpi.comnih.gov In this role, the molecule performs two crucial functions:

Coordination: The nitrogen atom of the pyridine ring acts as a ligand, forming a stable complex with the target metal ion (the template). nih.gov

Polymerization: The vinyl group enables the monomer to copolymerize with a cross-linking agent (such as ethylene (B1197577) glycol dimethacrylate), forming a rigid, three-dimensional polymer network that traps the template complex. mdpi.com

The concept was first demonstrated by Nishide et al. in 1976, who used poly(4-vinylpyridine) cross-linked in the presence of various metal ions to create selective resins. bibliotekanauki.plmdpi.comnih.gov These pioneering IIPs showed a clear preference for adsorbing the metal ion that was used as the template during synthesis. bibliotekanauki.pl

This technology has since been refined for the selective removal and detection of various heavy metal ions. For example, IIPs using 4-vinylpyridine as a functional monomer or ligand have been successfully prepared for the selective adsorption of Ni(II), Pb(II), and UO₂(²⁺). nih.govmdpi.comanalchemres.org In one study, a Ni(II)-imprinted polymer using 4-vinylpyridine as a ligand achieved a maximum adsorption capacity of 158.73 mg/g. mdpi.com Another study on a Pb(II)-imprinted polymer, which also used 4-vinylpyridine in the template complex, demonstrated excellent selectivity against competing ions like Cu(II), Cd(II), and Zn(II). analchemres.org

The table below details research findings on IIPs synthesized using the vinylpyridine functional monomer.

| Target Ion | Functional Monomer(s) / Ligand | Cross-linker | Maximum Adsorption Capacity (q_max) | Selectivity Findings | Reference |

|---|---|---|---|---|---|

| Ni(II) | 4-Vinylpyridine, Methacrylic acid | Ethylene dimethacrylate | 158.73 mg/g | High adsorption capacity noted. | mdpi.com |

| Pb(II) | 4-Vinylpyridine, 4-(2-pyridilazo) resorcinol, Methacrylic acid | Trimethylolpropane trimethacrylate | 14.3 mg/g | Excellent selectivity coefficients against Cu(II) (19.98), Cd(II) (42.15), and Zn(II) (42.96). | analchemres.org |

| Cu(II) | Methacrylic acid, Picolinate complex | Ethylene glycol dimethacrylate | 15.58 mg/g | Recoveries up to 90% for the imprinted polymer. | researchgate.net |

| Uranyl (UO₂²⁺) | 4-Vinylpyridine, Styrene (B11656) | Not specified in abstract | Not specified | Excellent selectivity and adsorption performance compared to other heavy metals. | nih.gov |

Spectroscopic and Advanced Characterization Methodologies for 4 Ethyl 2 Vinylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the detailed molecular structure of both the 4-Ethyl-2-vinylpyridine monomer and its corresponding polymers.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the structural verification of the this compound monomer and for analyzing the architecture of its polymers.

For the This compound monomer , the ¹H NMR spectrum provides distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the vinyl group (three distinct signals for the geminal and vicinal protons), and the pyridine (B92270) ring (characteristic aromatic signals). The chemical shifts and coupling constants of these protons offer unambiguous confirmation of the monomer's structure. Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom, including those in the ethyl, vinyl, and pyridine moieties, further corroborating the molecular framework.

In the case of poly(this compound) , NMR analysis becomes more complex due to the broadening of signals characteristic of polymeric materials. However, it remains invaluable for confirming the successful polymerization and for providing insights into the polymer's microstructure. The ¹H NMR spectrum of the polymer shows broad resonances for the polymer backbone and the side-chain protons. For instance, the signals for the vinyl protons of the monomer disappear, while new, broad signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) groups of the polymer backbone emerge.

The ¹³C NMR spectrum of the polymer provides detailed information about the carbon environments within the polymer chain. The chemical shifts of the pyridine ring carbons can be sensitive to the polymer's tacticity (the stereochemical arrangement of the monomer units). For copolymers of 4-vinylpyridine (B31050), distinct signals for the different monomer units can be observed and quantified.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Poly(4-vinylpyridine) Structures Note: Data for poly(4-vinylpyridine) is used as a reference to approximate the expected shifts for poly(this compound).

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine Ring (C2, C6) | ~8.07 | ~149.74 |

| Pyridine Ring (C3, C5) | ~6.25 | ~122.49 |

| Pyridine Ring (C4) | - | ~151.83 |

| Polymer Backbone (-CH-) | ~1.5 - 2.5 | ~34.30 - 44.50 |

| Polymer Backbone (-CH₂-) | ~1.5 - 2.5 | ~34.30 - 44.50 |

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often employed for a more detailed analysis of complex polymer microstructures.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and carbons. This is particularly useful for assigning the complex and often overlapping signals in the ¹H and ¹³C NMR spectra of polymers. For instance, an HSQC spectrum of a 4-vinylpyridine copolymer can definitively link the proton signals of the polymer backbone to their corresponding carbon signals.

Total Correlation Spectroscopy (TOCSY) is a homonuclear correlation technique that reveals couplings between all protons within a spin system, not just those that are directly coupled. In the context of poly(this compound), TOCSY can be used to identify all the protons belonging to a specific monomer unit within the polymer chain, which is especially helpful in analyzing copolymers. The analysis of 4-vinylpyridine-ethyl acrylate (B77674) copolymers has demonstrated the utility of both HSQC and TOCSY in assigning complex spectral data and understanding copolymer microstructure.

Mass Spectrometry (MS) Applications in Molecular Weight and Composition Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the identification of chemical structures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of synthetic polymers. sigmaaldrich.comwpmucdn.com It allows for the determination of the absolute molecular weight distribution of a polymer sample, including the average molecular weights (Mn, Mw) and the polydispersity index (PDI). sigmaaldrich.com

In a typical MALDI-TOF-MS experiment for poly(this compound), the polymer is co-crystallized with a matrix (a small organic molecule that absorbs laser energy). The sample is then irradiated with a pulsed laser, causing the desorption and ionization of the polymer molecules, primarily as singly charged species. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the generation of a mass spectrum that shows the distribution of polymer chain lengths. This technique has been successfully used to characterize various functionalized polymers and poly(vinylpyridine) derivatives. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of the this compound monomer.

In GC-MS analysis, the monomer sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling points and interactions with the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the definitive identification of the monomer and any potential impurities. This method is widely used for the quantitative determination of volatile and semi-volatile organic compounds, including pyridine derivatives. researchgate.netnih.gov

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a range of techniques used to separate the components of a mixture. These methods are indispensable for the analysis and purification of this compound and its derivatives.

Several chromatographic methods are applicable to the analysis of pyridine-based compounds. High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both the analysis and purification of this compound. helixchrom.comhelixchrom.com Different HPLC modes, such as reversed-phase and normal-phase, can be employed depending on the polarity of the analyte and the desired separation. For instance, reversed-phase HPLC with a suitable mobile phase can effectively separate pyridine derivatives. sielc.com

Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring the progress of reactions involving this compound and for preliminary purity assessments. It relies on the differential migration of components up a stationary phase coated on a plate, driven by a mobile solvent. nih.gov

Gas Chromatography (GC) , as mentioned in the context of GC-MS, is highly effective for separating volatile compounds like the this compound monomer. The choice of the stationary phase in the GC column is critical for achieving optimal separation of substituted pyridines. cncb.ac.cn

For the characterization of poly(this compound), Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution. In SEC, polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules that can penetrate more of the pores. researchgate.net

Thermal Analysis of Poly(this compound) and Copolymers

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymeric materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific TGA data for poly(this compound) is not extensively detailed in the available research, significant insights can be drawn from studies on the closely related and structurally similar polymer, poly(4-vinylpyridine) (P4VP), and its derivatives. The thermal behavior of P4VP serves as an excellent model to understand the degradation mechanisms and stability of vinylpyridine-based polymers.

Investigations into P4VP reveal that it generally exhibits low thermal stability, which can be enhanced through various modifications. dtic.mil The thermal decomposition of neat P4VP typically shows a major weight loss event corresponding to the degradation of the polymer backbone. researchgate.net

The thermal stability of P4VP can be significantly altered by the formation of complexes with transition metal salts. The coordination of metal ions with the nitrogen atoms of the pyridine rings can either increase or decrease the thermal stability, depending on the metal ion and the resulting complex structure. For instance, complexation with magnesium (Mg²⁺) has been shown to slightly improve the thermal stability of P4VP. dtic.mil

Conversely, studies on poly(4-vinylpyridine-co-divinylbenzene) (PVP-DVB) complexed with copper (Cu²⁺) indicate that the complex begins to degrade at a lower temperature than the uncomplexed copolymer. researchgate.net The interaction with copper ions was found to lower the apparent activation energy (Ea) for the thermo-oxidative degradation stage above 400°C. researchgate.net However, for the initial random scission of the polymer chains, the activation energy was higher in the complex (≈187 kJ/mol) compared to the copolymer alone (120 kJ/mol), suggesting a complex influence of the metal ion on the degradation pathway. researchgate.net

The atmosphere under which the analysis is conducted also plays a crucial role. In an air atmosphere, the thermo-oxidative degradation of a PVP-DVB–Cu(II) complex shows that the value of Ea for degradation above 400°C decreases as the content of Cu²⁺ ions increases. researchgate.net

Quaternization of the pyridine nitrogen, another common derivatization, has been noted to cause a decrease in the thermal stability of P4VP. mdpi.com This is often attributed to the polymer becoming more susceptible to Hofmann elimination at elevated temperatures. mdpi.com TGA measurements under both inert (N₂) and air atmospheres are employed to fully characterize these effects. mdpi.com For quaternized derivatives in an air atmosphere, an additional degradation step is sometimes observed between 500 and 600°C. mdpi.com

The following tables summarize key findings from TGA studies on P4VP and its derivatives.

Table 1: TGA Decomposition Data for Poly(4-vinylpyridine-co-divinylbenzene) and its Cu(II) Complex

| Material | Atmosphere | Key Degradation Stage | Apparent Activation Energy (Ea) |

|---|---|---|---|

| PVP-DVB Copolymer | Air | Random Scission | 120 kJ/mol |

| PVP-DVB-Cu(II) Complex | Air | Random Scission | ~187 kJ/mol |

| PVP-DVB-Cu(II) Complex | Air | Thermo-oxidative (>400°C) | Decreases with increasing Cu²⁺ |

Data sourced from Wu et al. researchgate.net

Table 2: General Thermal Events in Poly(4-vinylpyridine) Derivatives from TGA

| Derivative Type | Atmosphere | Temperature Range | Observed Event |

|---|---|---|---|

| Quaternized PVP | Inert (N₂) | Up to 150°C | Initial mass loss due to adsorbed water |

| Neat P4VP | Not Specified | ~350-400°C | Main degradation |

| Quaternized PVP | Air | 500-600°C | Second mass loss for degradation products |

Data sourced from MDPI. mdpi.com

These studies collectively indicate that the thermal stability of polymers based on a vinylpyridine backbone is highly tunable. The introduction of substituents like the ethyl group in this compound, copolymerization, or complexation with metal ions can substantially modify the material's response to thermal stress.

Computational Chemistry and Theoretical Studies of 4 Ethyl 2 Vinylpyridine

Quantum Chemical Calculations on 4-Ethyl-2-vinylpyridine Molecular Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating these properties for vinylpyridine systems.

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules, balancing computational cost and accuracy. eurjchem.comnih.gov Studies on vinylpyridine analogues like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) have utilized DFT to explore their molecular geometries and electronic distributions. sci-hub.semdpi.com

For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d,p), can determine the optimal conformation. mdpi.comnih.gov These calculations would reveal the preferred rotational orientations of the vinyl and ethyl groups relative to the pyridine (B92270) ring. For instance, in a study of 2-vinylpyridine interacting with a silica (B1680970) surface, DFT calculations showed that the interaction is dominated by the formation of a hydrogen bond between the nitrogen atom and a hydroxyl group of the silica. sci-hub.se Such studies provide insights into intermolecular interactions that govern the molecule's behavior in various environments.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. tandfonline.com For vinylpyridines, the HOMO is typically localized on the vinyl group and the pyridine ring, while the LUMO is distributed over the π-system of the ring. The ethyl group in this compound would be expected to act as a weak electron-donating group, subtly influencing the energy levels of these frontier orbitals compared to 2-vinylpyridine.

Table 1: Representative DFT-Calculated Properties for Vinylpyridine Analogues Note: This table presents typical data for analogue molecules as direct data for this compound is not available.

| Property | Molecule | Calculated Value | Method/Basis Set |

|---|---|---|---|

| HOMO Energy | Poly(4-vinyl pyridine) | -6.94 eV (unprotonated) | DFT |

| LUMO Energy | Poly(4-vinyl pyridine) | -1.73 eV (unprotonated) | DFT |

| Binding Energy to Silica Cluster | 2-vinylpyridine | -8.6 kcal/mol | B3PW91/6-31++G |

| Binding Energy to Silica Cluster | 4-vinylpyridine | -7.4 kcal/mol | B3PW91/6-31++G |

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally faster alternative by incorporating empirical parameters into the calculations. uni-muenchen.dewikipedia.org These methods are particularly useful for larger molecules and for preliminary conformational searches before employing more rigorous DFT or HF calculations. They are parameterized to reproduce experimental data, such as heats of formation, for a range of molecules. uni-muenchen.de For this compound, these methods could be used to quickly screen different conformations to identify low-energy structures, which can then be further refined using higher levels of theory.

Computational Investigations of Reactivity and Reaction Mechanisms

Theoretical chemistry is invaluable for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Computational studies have been instrumental in understanding the mechanisms of reactions involving vinylpyridines. For example, the hydrophosphination of 2-vinylpyridine catalyzed by a calcium complex was investigated computationally. researchgate.net The study revealed that the reaction proceeds via an outer-sphere, conjugative addition mechanism, where the vinyl group does not directly interact with the calcium center. researchgate.net This type of mechanistic insight is crucial for designing more efficient catalysts.

Similarly, the mechanism of oxidative addition reactions of organoplatinum(II) complexes with 2-vinylpyridine has been studied, revealing an SN2 mechanism. mdpi.comsemanticscholar.org Theoretical calculations in such studies help to corroborate experimental findings and provide a detailed picture of the transition state structures and reaction energy profiles. mdpi.com These findings for 2-vinylpyridine are directly relevant to understanding the potential catalytic transformations of this compound.

The vinyl group makes this compound a monomer for polymerization. Theoretical modeling plays a significant role in understanding the kinetics and mechanisms of polymerization reactions. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique used for synthesizing well-defined polymers from vinylpyridine monomers. acs.org

Kinetic modeling, often supported by quantum chemical calculations of rate coefficients for individual reaction steps (initiation, propagation, termination, and chain transfer), can be used to predict the evolution of molecular weight distribution and monomer conversion over time. acs.org Such models are essential for optimizing reaction conditions to achieve polymers with desired properties. acs.org For this compound, theoretical modeling could predict its reactivity ratios in copolymerizations and help in designing block copolymers with specific architectures.

Molecular Dynamics Simulations of Poly(this compound) Systems in Solution and Bulk Phases

While quantum mechanics is suited for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of large ensembles of molecules, such as polymers in solution or in the bulk. MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

For poly(this compound), MD simulations could predict various macroscopic properties. In solution, simulations can provide insights into chain conformation, solvation properties, and the radius of gyration, which are dependent on the solvent quality. nih.gov Coarse-grained models, where groups of atoms are represented as single beads, have been developed for polymers like poly(2-vinylpyridine) to enable simulations of larger systems over longer timescales. mdpi.com

In the bulk phase, MD simulations can be used to study the glass transition temperature, mechanical properties, and the morphology of block copolymers containing poly(this compound) segments. acs.org These simulations are crucial for understanding the structure-property relationships that govern the material's performance in various applications.

Derivation of Structure-Property Relationships from Computational Models

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules like this compound. By employing theoretical models, it is possible to establish quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs). These relationships correlate the molecular structure of a compound with its physicochemical properties and biological activities, respectively. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from studies on substituted pyridines, vinylpyridines, and ethylpyridines allow for a robust theoretical deduction of its expected properties.

The ethyl group is generally considered an electron-donating group through an inductive effect (+I). This effect increases the electron density on the pyridine ring. Conversely, the vinyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the chemical interaction, primarily through resonance effects. Its influence on the electronic properties of the pyridine ring is more complex than that of a simple alkyl group.

Computational studies on various substituted pyridines have consistently shown that electron-donating substituents tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). amanote.commdpi.com An increase in HOMO energy is associated with a greater propensity for the molecule to donate electrons in a chemical reaction, thus indicating higher reactivity towards electrophiles. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

For this compound, the electron-donating nature of the ethyl group would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted pyridine. The vinyl group's impact is more nuanced, but its conjugation with the pyridine ring will significantly influence the electronic distribution and the HOMO-LUMO gap. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

To illustrate the derivation of structure-property relationships, one can analyze the correlation between calculated molecular descriptors and observable properties. For instance, the calculated dipole moment can be correlated with the polarity and solubility of the compound. Similarly, calculated parameters such as the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively, can be used to predict the molecule's behavior in redox reactions and its potential for forming charge-transfer complexes. mdpi.com

QSAR models often utilize a combination of electronic and steric descriptors to predict biological activity or toxicity. tandfonline.comnih.gov For a molecule like this compound, descriptors such as the partial atomic charges on the nitrogen and carbon atoms of the pyridine ring, the molecule's surface area and volume, and its octanol-water partition coefficient (logP) would be critical inputs for such models. These models are often developed by analyzing a series of related compounds and can be used to predict the properties of new molecules within the model's applicability domain. tandfonline.com

The following interactive data tables provide a hypothetical yet realistic representation of the types of data generated from computational models for this compound and related compounds, based on established trends for substituted pyridines.

Table 1: Calculated Electronic Properties of Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.89 | -0.54 | 6.35 | 2.22 |

| 2-Vinylpyridine | -6.75 | -0.68 | 6.07 | 1.98 |

| 4-Ethylpyridine | -6.68 | -0.45 | 6.23 | 2.60 |

| This compound | -6.62 | -0.61 | 6.01 | 2.45 |

Note: The data presented for this compound are estimated based on the expected electronic effects of the substituents as observed in related computational studies.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Calculated Value | Implication for Structure-Property Relationship |

| Ionization Potential (eV) | 7.12 | Relates to the ease of oxidation. |

| Electron Affinity (eV) | 0.55 | Relates to the ability to accept electrons. |

| Global Hardness (η) | 3.005 | A measure of resistance to charge transfer. |

| Electronegativity (χ) | 3.835 | A measure of the ability to attract electrons. |

| Electrophilicity Index (ω) | 2.45 | A quantitative measure of electrophilic character. |

| LogP (Octanol-Water) | 2.35 | Predicts hydrophobicity and membrane permeability. |

Note: These values are hypothetical and serve to illustrate the types of descriptors used in computational models to derive structure-property relationships.

Advanced Applications and Emerging Research Directions

Development of Functional Materials Based on Poly(4-Ethyl-2-vinylpyridine)

Stimuli-Responsive Polymers (e.g., pH-responsive systems)

Polymers containing pyridine (B92270) moieties, such as poly(4-vinylpyridine) (P4VP), are well-documented for their pH-responsive behavior. The pyridine nitrogen can be protonated at low pH, leading to a transition from a hydrophobic to a hydrophilic state. This property is the basis for creating various stimuli-responsive systems. For instance, block copolymers containing P4VP have been synthesized and shown to exhibit pH-sensitive characteristics, making them potentially useful in drug delivery and as smart materials. rsc.org

However, a review of available scientific literature reveals a lack of specific studies on the pH-responsive properties of homopolymers or block copolymers derived from this compound. While it can be hypothesized that the presence of the pyridine ring would impart some degree of pH sensitivity, detailed investigations into the pKa, swelling behavior, and phase transitions of poly(this compound) in response to pH changes have not been reported.

Fabrication of Self-Assembled Supramolecular Structures (e.g., micelles, vesicles, worm-like micelles)

The self-assembly of amphiphilic block copolymers into various supramolecular structures is a cornerstone of nanotechnology. Block copolymers containing poly(4-vinylpyridine) have been shown to self-assemble in solution to form a variety of morphologies, including spherical micelles, vesicles, and worm-like micelles. nih.gov The formation and morphology of these structures can be controlled by factors such as block length ratios, solvent conditions, and pH. nih.gov These self-assembled structures have potential applications in areas like drug delivery and as templates for nanomaterials.

Despite the extensive research on P4VP-based block copolymers, there is no readily available research detailing the fabrication of self-assembled supramolecular structures specifically from block copolymers containing a poly(this compound) segment. The influence of the ethyl group at the 4-position and the vinyl group at the 2-position on the self-assembly behavior, critical micelle concentration, and resulting morphologies remains an uninvestigated area.

Advanced Materials for Separation and Filtration Technologies

Poly(vinylpyridine)-based materials have been explored for their potential in separation and filtration technologies. For example, membranes containing poly(4-vinylpyridine) have been developed for the removal of heavy metal ions from aqueous solutions, leveraging the complexing ability of the pyridine groups. acs.org Additionally, isoporous membranes fabricated from polystyrene-b-poly(4-vinylpyridine) block copolymers have been investigated for ultrafiltration applications. mdpi.com

Specific research on the application of poly(this compound) in advanced separation and filtration technologies is not present in the current body of scientific literature. The potential efficacy of membranes or other separation media derived from this specific polymer for applications such as ion exchange, gas separation, or organic solvent nanofiltration has not been documented.

Exploration of Optoelectronic and Conductive Properties

The optoelectronic and conductive properties of polymers are of great interest for applications in electronics, sensors, and energy conversion. Studies on copolymers of 4-vinylpyridine (B31050) have reported on their electrical conductivity and optical band gaps. researchgate.net The quaternization of the pyridine nitrogen in poly(4-vinylpyridine) has been shown to significantly reduce the optical energy gap, suggesting potential for use in semiconducting and optoelectronic applications. mdpi.com

There is a clear absence of research into the intrinsic or modified optoelectronic and conductive properties of poly(this compound). The effects of the specific substitution pattern of this compound on the electronic structure, charge transport capabilities, and photophysical properties of the resulting polymer are yet to be explored.

Polymer-Supported Catalysis and Reagents for Organic Synthesis

The immobilization of catalysts and reagents onto polymer supports offers significant advantages in terms of catalyst recovery, recyclability, and purification of reaction products. Poly(4-vinylpyridine) has been widely used as a support for various catalysts, including Brønsted acids and iodine, for a range of organic transformations such as acetylation and epoxide ring-opening reactions. researchgate.netrsc.org The basic nitrogen of the pyridine ring can also act as a catalyst itself or as a ligand for metal catalysts.

While the utility of P4VP as a catalyst support is well-established, there are no specific reports on the use of poly(this compound) for similar purposes. The potential steric or electronic effects of the ethyl group on the catalytic activity or the binding of active species have not been investigated.

Environmental and Analytical Applications

Poly(vinylpyridine)-based materials have found applications in the environmental and analytical fields. For instance, composites of poly(4-vinylpyridine) with metal oxides have been used as photocatalysts for the degradation of organic pollutants in water. nih.govmdpi.com Furthermore, quaternized poly(4-vinylpyridine) particles have demonstrated antimicrobial properties, making them of interest for environmental applications requiring bactericidal characteristics. nih.gov

Specific studies detailing the use of poly(this compound) in environmental remediation, such as in photocatalysis, adsorption of pollutants, or as antimicrobial agents, are not available in the scientific literature. Similarly, its application in analytical chemistry, for example as a component in chemical sensors or as a stationary phase in chromatography, remains unexplored.

An article focusing on the advanced applications and emerging research directions of the specific chemical compound “this compound” cannot be generated as requested.

A thorough review of available scientific literature reveals a lack of specific research data for "this compound" in the areas outlined in the provided instructions, namely:

Sorption and Removal of Heavy Metal Ions from Aqueous Solutions

Sensor Development for Specific Analytes

Interdisciplinary Research Integrating its Chemistry

The provided outline details advanced applications that are extensively documented for a related but structurally different compound, poly(4-vinylpyridine) (P4VP), which is a polymer synthesized from the monomer 4-vinylpyridine. The research findings for heavy metal removal and sensor development are associated with this polymer and its copolymers, not the specific monomer "this compound".

Generating content on poly(4-vinylpyridine) would deviate from the explicit instruction to focus solely on "this compound". To ensure scientific accuracy and strictly adhere to the provided constraints, the article cannot be written without relevant research findings for the specified compound.

Conclusion and Future Perspectives

Synthesis of Key Research Findings and Methodological Advancements for 4-Ethyl-2-vinylpyridine

A thorough search of scientific databases and literature reveals a notable absence of dedicated research on this compound. While extensive data exists for the synthesis and polymerization of 4-vinylpyridine (B31050) and 2-vinylpyridine (B74390), this information is not directly transferable to the 4-ethyl-2-vinyl substituted isomer. Methodological advancements in the synthesis of vinylpyridines, such as those involving the condensation of picolines with formaldehyde (B43269), have been documented for other isomers but specific adaptations or applications for the synthesis of this compound are not reported in the available literature. google.comwikipedia.org

Identification of Remaining Knowledge Gaps and Promising Future Research Avenues

The primary knowledge gap is the fundamental characterization and synthesis of this compound itself. Future research should initially focus on establishing reliable synthetic routes to this compound. Following successful synthesis, promising research avenues would include:

Polymerization Studies: Investigating the polymerization and copolymerization of this compound to understand the properties of the resulting polymers. This could include exploring its potential in creating materials with novel thermal, mechanical, or chemical properties.

Material Science Applications: Exploring the use of poly(this compound) in applications where other poly(vinylpyridine)s have shown promise, such as in the development of coatings, adhesives, and materials for environmental remediation. mdpi.comguidechem.com

Biological and Pharmaceutical Screening: Evaluating the biological activity of this compound and its derivatives, as other substituted pyridines have demonstrated a range of biological effects. rsc.org

Broader Scientific and Technological Impact of Research on Substituted Vinylpyridines

While specific data on this compound is lacking, the broader field of substituted vinylpyridines has had a significant scientific and technological impact. Research into compounds like poly(4-vinylpyridine) (PVP) has led to a variety of applications.

Substituted vinylpyridine polymers are utilized in:

Material Science: Development of functional polymers for surface modification, electrochemical sensors, antibacterial surfaces, and anti-corrosive coatings. mdpi.com

Environmental Applications: Creation of materials for the removal of pollutants from water. mdpi.comresearchgate.net

Biochemistry and Pharmaceuticals: Use as building blocks for the synthesis of more complex molecules and in applications such as the alkylation of protein cysteine residues. wikipedia.orgguidechem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.